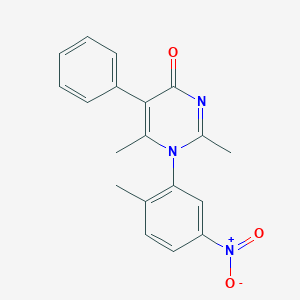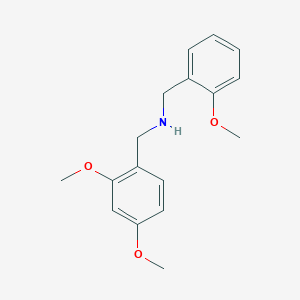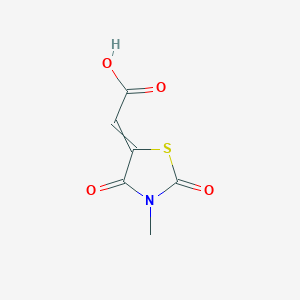![molecular formula C21H19N5O4 B353436 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 700350-11-4](/img/structure/B353436.png)
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate pyrimidine derivatives with substituted anilines under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
科学的研究の応用
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another pyrimidine-based compound with distinct chemical properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: A triazine derivative with comparable applications in various fields.
Uniqueness
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
700350-11-4 |
|---|---|
分子式 |
C21H19N5O4 |
分子量 |
405.4g/mol |
IUPAC名 |
1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19N5O4/c1-22-15-10-9-14(26(29)30)11-16(15)25-12-17-18(19(25)13-7-5-4-6-8-13)20(27)24(3)21(28)23(17)2/h4-12,22H,1-3H3 |
InChIキー |
ZLFUOINEVKHWAN-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
正規SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)

![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)

